molecular formula C20H16O9 B13763807 Versiconal acetate CAS No. 52021-61-1

Versiconal acetate

Cat. No.: B13763807
CAS No.: 52021-61-1
M. Wt: 400.3 g/mol
InChI Key: YTGNIIJMSNZCOG-SECBINFHSA-N
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Description

Versiconal acetate is a metabolite produced by the fungus Aspergillus parasiticus. It plays a crucial role in the biosynthesis of aflatoxins, which are highly toxic and carcinogenic compounds. This compound is an intermediate in the aflatoxin biosynthetic pathway and is essential for the conversion of precursor molecules into aflatoxins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Versiconal acetate is typically synthesized through the metabolic processes of Aspergillus parasiticus. The biosynthesis involves the conversion of 1-hydroxyversicolorone to versiconal hemiacetal acetate, which is then converted to this compound . The key enzymes involved in this process include Baeyer-Villiger monooxygenase and esterase .

Industrial Production Methods: Industrial production of this compound is not common due to its specific role in aflatoxin biosynthesis. it can be produced in laboratory settings by culturing Aspergillus parasiticus under controlled conditions and extracting the compound from the fungal cultures .

Scientific Research Applications

Versiconal acetate has several scientific research applications, particularly in the study of aflatoxin biosynthesis. It is used to understand the enzymatic steps and genetic regulation involved in the production of aflatoxins . Additionally, it serves as a model compound for studying the metabolic pathways of polyketide-derived furanocoumarins .

In the field of biotechnology, this compound is used to investigate the role of specific enzymes and genes in fungal metabolism.

Biological Activity

Versiconal acetate (VOAc) is a significant compound in the biosynthesis of aflatoxins, potent carcinogenic metabolites produced by certain fungi, particularly Aspergillus parasiticus and Aspergillus flavus. Understanding the biological activity of VOAc involves exploring its metabolic pathways, enzymatic conversions, and potential implications for health and agriculture.

1. Metabolic Pathways

This compound is part of a complex metabolic grid involved in aflatoxin biosynthesis. The conversion of VOAc to versiconol (VOH) is catalyzed by various esterases. Research indicates that the esterase encoded by the estA gene plays a crucial role in this conversion, alongside other metabolic intermediates such as versiconal hemiacetal acetate (VHA) .

Key Reactions in Aflatoxin Biosynthesis:

  • Conversion Steps:
    • VOAc → VOH
    • VHA → VOH
  • Enzymatic Inhibition:
    • The use of dichlorvos, an organophosphate insecticide, has been shown to inhibit aflatoxin production from both VHA and VOAc, indicating the sensitivity of these pathways to environmental factors .

2. Enzymatic Activity and Characterization

The enzymatic activity related to VOAc involves several key enzymes:

  • Esterases: Responsible for hydrolyzing esters to produce alcohols and acids, crucial for converting VOAc to VOH.
  • Dehydrogenases: Facilitate the oxidation-reduction reactions necessary for the transformation of various intermediates in aflatoxin biosynthesis.

Table 1: Enzymes Involved in the Metabolism of this compound

Enzyme TypeFunctionKey Findings
EsteraseConverts VOAc to VOHCatalyzed by estA gene; inhibited by dichlorvos
DehydrogenaseInvolved in redox reactionsParticipates in conversion from VHA to VC
CyclaseConverts VHOH to final aflatoxin productsStereochemistry plays a role in product formation

3. Case Studies and Experimental Findings

A series of experiments have demonstrated the biological activity of VOAc through various methodologies:

  • In vitro Studies: Experiments using cell extracts from A. parasiticus mutants showed that conversion rates of VOAc to VOH were significantly reduced when specific esterase genes were knocked out .
  • Feeding Experiments: Non-aflatoxigenic mutants were fed with VHA and VOAc, resulting in new aflatoxin production, showcasing the potential for these compounds to contribute to fungal toxicity under certain conditions .

4. Health Implications

The biological activity of this compound has direct implications for food safety and public health due to its role in aflatoxin production:

  • Carcinogenicity: Aflatoxins are recognized as potent carcinogens, and understanding the pathways involving VOAc can help mitigate risks associated with contaminated food products.
  • Agricultural Impact: The presence of VOAc and its metabolic products can influence crop health and safety, necessitating further research into pest control measures that target these metabolic pathways.

Properties

CAS No.

52021-61-1

Molecular Formula

C20H16O9

Molecular Weight

400.3 g/mol

IUPAC Name

[(3S)-4-oxo-3-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butyl] acetate

InChI

InChI=1S/C20H16O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-7,9,23-25,27H,2-3H2,1H3/t9-/m1/s1

InChI Key

YTGNIIJMSNZCOG-SECBINFHSA-N

Isomeric SMILES

CC(=O)OCC[C@H](C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Canonical SMILES

CC(=O)OCCC(C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Origin of Product

United States

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